2-Methoxy-4-(piperidin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(piperidin-4-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is a derivative of benzonitrile, featuring a methoxy group at the 2-position and a piperidinyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-4-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxybenzonitrile and piperidine.
Nucleophilic Substitution: The piperidine is introduced to the 4-position of the benzonitrile ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(piperidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-methoxy-4-(piperidin-4-yl)benzaldehyde or 2-methoxy-4-(piperidin-4-yl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(piperidin-4-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(piperidin-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(piperidin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group enhances its binding affinity to these targets, while the methoxy and nitrile groups contribute to its overall chemical stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(piperidin-4-yloxy)benzonitrile: Similar structure but with an oxygen atom linking the piperidine ring to the benzonitrile core.
4-Piperidin-1-ylbenzonitrile: Lacks the methoxy group at the 2-position.
2-Methoxy-4-(4-piperidinyl)benzonitrile: Similar structure but with different substituents on the piperidine ring
Uniqueness
2-Methoxy-4-(piperidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and piperidinyl groups enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .
Eigenschaften
CAS-Nummer |
1035264-54-0 |
---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-methoxy-4-piperidin-4-ylbenzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-16-13-8-11(2-3-12(13)9-14)10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3 |
InChI-Schlüssel |
IQGKLNXICIZKNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2CCNCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.